Methyl dihydrojasmonate
Description
Significance of Methyl Dihydrojasmonate as a Phytohormone
This compound (MDJ) is a vital phytohormone that orchestrates a wide array of physiological and developmental processes in plants. businessresearchinsights.comgoogle.com As lipid-derived signaling molecules, jasmonates, including MDJ, are integral to plant responses to both biotic and abiotic stresses. oup.comnih.gov When plants face threats such as herbivory or wounding, they ramp up the production of jasmonic acid and methyl jasmonate in the affected areas. guidechem.comwikipedia.org This response is not just localized; methyl jasmonate can act as a signal to other parts of the plant and even to neighboring plants, preparing them for potential attacks. guidechem.comwikipedia.org
The significance of this compound extends to various developmental stages, including seed germination, root growth, flowering, and fruit ripening. guidechem.comwikipedia.org For instance, it can influence the timing and morphology of flowers. guidechem.comwikipedia.org Furthermore, MDJ can induce the production of a variety of defense chemicals in plants, such as phytoalexins and protease inhibitors, which deter insects. guidechem.comwikipedia.org Research has also demonstrated that the external application of methyl jasmonate can enhance a plant's resistance to bacterial growth and insect herbivory. wikipedia.org
| Process | Role of this compound |
| Plant Defense | Induces production of defense chemicals (e.g., phytoalexins, protease inhibitors). guidechem.comwikipedia.org |
| Development | Involved in seed germination, root growth, flowering, and fruit ripening. guidechem.comwikipedia.org |
| Stress Response | Mediates responses to biotic (e.g., herbivory) and abiotic (e.g., wounding) stresses. guidechem.comwikipedia.org |
| Signaling | Acts as a signaling molecule within the plant and to other plants. guidechem.comwikipedia.org |
Historical Context of Jasmonate Research and this compound Discovery
The journey to understanding jasmonates began in 1962 with the isolation of jasmonic acid. nih.gov Its methyl ester, methyl jasmonate, was first identified in the essential oils of Jasminum grandiflorum and Rosmarinum officinalis. mdpi.com This discovery opened the door to recognizing jasmonates as a widespread class of plant hormones. nih.govnih.gov Initially, these compounds were noted for their role in promoting senescence and inhibiting growth when applied in high concentrations. nih.gov However, further research revealed their crucial function in inducing defensive gene expression at much lower levels. nih.gov this compound, a derivative of jasmonic acid, was later identified and has since become a focal point of research due to its stability and effectiveness. scielo.br
Structural Relationship within the Jasmonate Family
Jasmonates are characterized by a cyclopentanone (B42830) ring structure. nih.govnih.govencyclopedia.pub The parent compound, jasmonic acid, is synthesized from linolenic acid, an unsaturated fatty acid found in chloroplast membranes. nih.govencyclopedia.pub this compound is a derivative of jasmonic acid. businessresearchinsights.com The conversion of jasmonic acid to its volatile methyl ester, methyl jasmonate, is a key step in plant signaling. guidechem.comfrontiersin.org This methylation is catalyzed by the enzyme S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase. guidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWWIYGFBYDJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029325 | |
| Record name | Methyl dihydrojasmonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl dihydrojasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; very slightly soluble in water, Soluble (in ethanol) | |
| Record name | Methyl dihydrojasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997-1.008 (20°) | |
| Record name | Methyl dihydrojasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
24851-98-7 | |
| Record name | Hedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24851-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl dihydrojasmonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024851987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl dihydrojasmonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxo-2-pentylcyclopentaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL DIHYDROJASMONATE (SYNTHETIC) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biosynthesis and Metabolic Pathways of Methyl Dihydrojasmonate
Precursor Pathways and Enzyme Systems for Methyl Dihydrojasmonate Biosynthesis
The formation of this compound is intrinsically linked to the broader jasmonate biosynthesis pathway, which originates from fatty acids. This pathway, often referred to as the octadecanoid pathway, is a well-established route for the production of various signaling molecules in plants.
The biosynthesis of jasmonates, the family to which this compound belongs, begins with α-linolenic acid, an unsaturated fatty acid. mdpi.comresearchgate.net This precursor is released from plastidial membranes. nih.gov The pathway to dihydrojasmonic acid, the direct precursor to this compound, can also start from linoleic acid. researchgate.net The initial steps involve the oxygenation of linolenic acid by 13-lipoxygenase (LOX) to form 13-hydroperoxylinolenic acid. mdpi.com This is followed by the action of allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) to produce 12-oxo-phytodienoic acid (12-OPDA). mdpi.comnih.gov Subsequent reduction and β-oxidation steps convert 12-OPDA into jasmonic acid. mdpi.com The conversion of 15,16-dihydro-12-oxo-phytodienoic acid to dihydrojasmonic acid has been shown to occur readily in plant systems. researchgate.net The entire process involves enzymes that are localized in both chloroplasts and peroxisomes. mdpi.com
Studies on 'Cabernet Gernischt' grapes have shown that the application of this compound enhances the utilization of unsaturated fatty acids like linoleic and linolenic acids as precursors in the lipoxygenase-hydroperoxides lyase pathway. nih.gov This suggests a feedback mechanism where the presence of this compound can stimulate its own precursor pathway.
Table 1: Key Enzymes in the Jasmonate Biosynthetic Pathway
| Enzyme | Abbreviation | Function |
| Lipoxygenase | LOX | Oxidizes linolenic acid to 13-hydroperoxylinolenic acid mdpi.com |
| Allene oxide synthase | AOS | Converts hydroperoxide to an unstable allene oxide mdpi.comnih.gov |
| Allene oxide cyclase | AOC | Catalyzes the cyclization of the allene oxide to form 12-oxo-phytodienoic acid (12-OPDA) nih.govresearchgate.net |
| 12-oxo-phytodienoic acid reductase | OPR | Reduces the double bond in the cyclopentenone ring of 12-OPDA researchgate.net |
| S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase | JMT | Catalyzes the methylation of jasmonic acid to form methyl jasmonate pnas.orgpnas.org |
The final step in the formation of the closely related methyl jasmonate is the methylation of jasmonic acid (JA). This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT). pnas.orgpnas.orgwikipedia.org JMT belongs to the SABATH family of methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. frontiersin.orgfrontiersin.org This enzymatic step is crucial as it converts the non-volatile jasmonic acid into the volatile methyl jasmonate, which can act as an airborne signaling molecule. pnas.orgpnas.org
Recombinant JMT protein expressed in Escherichia coli has been shown to effectively catalyze the formation of methyl jasmonate from jasmonic acid. pnas.orgpnas.org The subsequent hydrogenation of methyl jasmonate yields this compound. wikipedia.org While JMT directly produces methyl jasmonate, its action is a critical prerequisite for the formation of this compound in pathways where methyl jasmonate is the immediate precursor. The expression of the JMT gene itself is inducible by external stimuli such as wounding and even by methyl jasmonate, suggesting a positive feedback loop. pnas.org
Linolenic Acid Pathway Integration
Regulation of this compound Biosynthesis under Stress Conditions
The biosynthesis of jasmonates, including the precursors to this compound, is a key component of plant defense responses to a wide range of biotic and abiotic stresses. wikipedia.org Environmental challenges such as mechanical wounding, herbivore attacks, and pathogen infections trigger a significant increase in the production of jasmonic acid and methyl jasmonate. mdpi.comwikipedia.org
For instance, low-temperature stress has been shown to induce the synthesis of jasmonates. ishs.org In walnuts, chilling stress led to a significant increase in the levels of this compound and methyl jasmonate. nih.gov Similarly, the application of methyl jasmonate can induce the expression of genes involved in stress tolerance, such as those that help mitigate cold damage in fruit. mdpi.com Jasmonates are known to regulate the expression of various genes, including those involved in the production of secondary metabolites that have protective functions. nih.govnih.gov The upregulation of the jasmonate biosynthetic pathway under stress ensures a rapid and robust defense response. This includes the enhanced expression of key enzymes like LOX, AOS, and JMT. mdpi.comnih.gov
Metabolic Flux and Catabolism of this compound
Metabolic flux through the jasmonate pathway is tightly regulated to balance the needs for growth and defense. Under normal conditions, the levels of jasmonates are kept low, but upon stress, the flux is significantly increased to produce these signaling molecules. oup.com The ratio of different lipids in membranes, such as the monogalactosyldiacylglycerol (B12364196) (MGDG) to digalactosyldiacylglycerol (B1163852) (DGDG) ratio, can influence the availability of precursors for jasmonic acid biosynthesis and thus affect the metabolic flux. oup.com
Perception and Signal Transduction of Methyl Dihydrojasmonate in Plants
Components of the Methyl Dihydrojasmonate Signaling Pathway
The signaling pathway for this compound is composed of several core components that act in a sequential manner. These include the receptor complex, a family of repressor proteins, and key transcription factors that ultimately execute the hormonal signal.
The central receptor in jasmonate signaling is the CORONATINE (B1215496) INSENSITIVE1 (COI1) protein. frontiersin.org COI1 is an F-box protein that is a critical component of a multi-protein E3 ubiquitin ligase complex known as SCFCOI1. nih.govresearchgate.net This complex is composed of SKP1 (S-phase kinase-associated protein 1), CULLIN1, and the F-box protein COI1. nih.govmdpi.com The SCFCOI1 complex functions to recognize and tag specific proteins for degradation by the 26S proteasome. nih.govacs.org
Perception of the hormonal signal occurs when a bioactive jasmonate, specifically the isoleucine conjugate jasmonoyl-isoleucine (JA-Ile), binds to COI1. nih.gov The phytotoxin coronatine (COR), produced by the bacterium Pseudomonas syringae, is a structural and functional mimic of JA-Ile and can also activate the receptor. nih.govacs.org The binding of JA-Ile to COI1 creates a high-affinity co-receptor site for the JAZ repressor proteins, marking them as targets for the E3 ubiquitin ligase activity of the SCFCOI1 complex. nih.govnih.gov
| Component | Type | Function in Jasmonate Signaling |
| COI1 | F-box protein | Hormone receptor; Substrate recognition for the E3 ligase complex. nih.govuniprot.org |
| SKP1 | Adaptor protein | Links CUL1 to the F-box protein (COI1). nih.gov |
| CUL1 | Scaffold protein | Forms the backbone of the SCF complex. mdpi.com |
| RBX1 | RING-box protein | Recruits the ubiquitin-conjugating enzyme (E2). nih.gov |
| JA-Ile | Bioactive hormone | Binds to COI1 to promote its interaction with JAZ proteins. nih.gov |
In the absence of a jasmonate signal, gene expression is kept in a repressed state by the JASMONATE ZIM-DOMAIN (JAZ) proteins. nih.govosti.gov JAZ proteins are a family of transcriptional repressors that function by binding to and inhibiting various transcription factors, including MYC2. nih.govfrontiersin.org They are characterized by the presence of a conserved TIFY motif and a C-terminal Jas domain, which is essential for their interaction with both COI1 and the transcription factors they regulate. nih.govosti.gov
Upon perception of the jasmonate signal, the JA-Ile-bound COI1 protein recruits a JAZ protein to the SCFCOI1 complex. nih.govnih.gov This event leads to the polyubiquitination of the JAZ protein, which flags it for degradation by the 26S proteasome. acs.orgfrontiersin.org The degradation of JAZ repressors is a pivotal step, as it liberates the transcription factors they were inhibiting, allowing for the activation of downstream jasmonate-responsive genes. nih.govfrontiersin.org
A primary transcription factor regulated by the JAZ proteins is MYC2, a basic helix-loop-helix (bHLH) protein. frontiersin.orgmpg.de MYC2 functions as a master regulator in the jasmonate signaling pathway, controlling a broad spectrum of responses, including defense against insects, pathogen resistance, and developmental processes. frontiersin.orgnih.gov
Under basal conditions (low jasmonate levels), JAZ proteins bind to MYC2, preventing it from activating its target genes. frontiersin.org When JAZ proteins are degraded in response to a jasmonate signal, MYC2 is released from this repression. acs.orgfrontiersin.org The freed MYC2 can then bind to specific DNA sequences, such as the G-box motif, in the promoters of jasmonate-responsive genes, thereby activating their transcription. nih.gov The activation of MYC2 initiates a significant transcriptional reprogramming within the plant cell, leading to the physiological responses associated with this compound. frontiersin.org Research in grapevine has shown that MYC2 can orchestrate JA biosynthesis and signaling pathways and cooperate with other transcription factors to mediate MeJA-induced responses. biorxiv.org
| Factor | Role in Jasmonate Signaling | Interaction |
| JAZ Proteins | Repress transcription | Bind to and inhibit MYC2 in the absence of JA-Ile. nih.govfrontiersin.org |
| SCFCOI1-JA-Ile | E3 Ligase Complex | Recruits JAZ proteins for ubiquitination and degradation. nih.govnih.gov |
| MYC2 | Master Transcription Factor | Released from JAZ repression to activate downstream genes. acs.orgfrontiersin.org |
| Target Genes | Jasmonate-responsive genes | Expression is induced by activated MYC2, leading to physiological responses. nih.govfrontiersin.org |
JASMONATE ZIM-DOMAIN (JAZ) Protein Repressors in this compound Signaling
Intracellular Signaling Mechanisms Triggered by this compound
Following the primary signaling cascade involving COI1, JAZ, and MYC2, the cellular response to this compound is further modulated by the generation of intracellular second messengers. These molecules amplify and diversify the initial signal, integrating it with other cellular pathways.
The application of methyl jasmonate to plants has been shown to induce the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.govnih.gov While high levels of ROS can cause oxidative damage, at lower concentrations, they function as critical second messengers in a variety of plant signaling networks, including those related to hormone responses and stress. nih.govresearchgate.netresearchgate.net
Similar to ROS, nitric oxide (NO) is another key signaling molecule whose production is induced by methyl jasmonate in plant cells. nih.gov NO is a gaseous free radical that can readily diffuse across membranes, making it an effective molecule for local and systemic signaling. mdpi.comnih.gov
Research has demonstrated that NO is involved in methyl jasmonate-induced defense responses and the accumulation of secondary metabolites. nih.gov There is significant crosstalk between the NO and jasmonate signaling pathways. mdpi.com For instance, NO can enhance certain MeJA-induced defense responses, suggesting it acts as a downstream signaling element. nih.gov The interplay between jasmonates, ROS, and NO forms a complex signaling web that allows the plant to fine-tune its response to developmental cues and environmental challenges. mdpi.com
Calcium Signaling Integration in this compound Responses
Calcium (Ca2+) is a ubiquitous second messenger in plants, and its signaling is tightly interwoven with jasmonate-mediated responses. nih.govfrontiersin.org Changes in intracellular calcium levels, often referred to as calcium signatures, are observed in response to jasmonates. nih.gov These signatures, characterized by their specific temporal and spatial patterns, are generated through the involvement of calcium channels. nih.gov
The perception of these calcium signals is mediated by a suite of calcium sensor proteins, which include:
Calmodulins (CaMs) and CaM-like proteins (CMLs): These proteins, upon binding to Ca2+, undergo conformational changes that enable them to interact with and modulate the activity of target proteins. CMLs, in particular, have been shown to regulate the key transcription factor MYC2, thereby participating in a distinct mechanism of jasmonate signaling during abiotic stress. researchgate.net
Calcineurin B-like proteins (CBLs): These sensors often work in concert with CBL-interacting protein kinases (CIPKs) to relay the calcium signal.
Calcium-dependent protein kinases (CDPKs): These proteins contain both a calcium-binding domain and a kinase domain, allowing them to directly translate calcium signals into phosphorylation events. nih.gov For instance, the Arabidopsis CDPK6 has been identified as a positive regulator in guard cell MeJA signaling. nih.govnih.gov
The influx of calcium is a prerequisite for elicitor-induced jasmonic acid synthesis and the subsequent accumulation of secondary metabolites. researchgate.net This highlights the critical role of calcium signaling in initiating and amplifying jasmonate-dependent defense responses. researchgate.net In guard cells, both this compound and Abscisic Acid (ABA) utilize calcium as a second messenger to induce stomatal closure. nih.gov
Crosstalk of this compound with Other Phytohormone Signaling Pathways
The physiological effects of this compound are not executed in isolation but are finely tuned through a complex network of interactions with other phytohormone signaling pathways. This crosstalk allows plants to mount a coordinated and appropriate response to various environmental cues.
Interactions with Abscisic Acid (ABA) Signaling
This compound and ABA signaling pathways exhibit significant crosstalk, particularly in the regulation of stomatal aperture and in response to drought stress. nih.govnih.gov Both hormones can induce stomatal closure, and their signaling pathways share common components. nih.gov
Key points of interaction include:
Shared Signaling Components: In guard cells, components like the protein phosphatase 2A (PP2A) regulatory subunit RCN1, myrosinases TGG1 and TGG2, and the calcium-dependent protein kinase CPK6 are involved in both MeJA and ABA signaling. nih.gov
MYC2 as a Central Integrator: The transcription factor MYC2 is a key node in the integration of jasmonate and ABA signals. uniprot.org It functions as a common transcription factor in light, ABA, and jasmonic acid signaling pathways. uniprot.org Under drought stress, MYC2 cooperates with MYB2 to regulate ABA-inducible genes. uniprot.org
PYL-JAZ Interaction: The ABA receptor PYL can form a complex with JAZ proteins, which in turn activates the transcriptional activity of MYC2, providing a direct molecular link between ABA perception and jasmonate signaling. frontiersin.org
Crosstalk with Ethylene (B1197577) Pathways
The interaction between this compound and ethylene can be either synergistic or antagonistic, depending on the specific biological process. researchgate.net This interplay is crucial for regulating plant defense against necrotrophic pathogens and herbivorous insects. frontiersin.org
The core of this crosstalk lies in the interaction between the key transcription factors of each pathway:
JAZ-EIN3/EIL1 Interaction: JAZ proteins, the repressors of jasmonate signaling, can inhibit the transcriptional activity of ETHYLENE INSENSITIVE3 (EIN3) and its homolog EIN3-LIKE 1 (EIL1), the master transcription factors in the ethylene signaling pathway. frontiersin.orgmdpi.com
MYC2 and ERF1/ORA59: Upon degradation of JAZ proteins in the presence of jasmonate, the released MYC2 can regulate the expression of ETHYLENE RESPONSE FACTOR1 (ERF1) and ORA59, which are key regulators of defense gene expression, including PLANT DEFENSIN 1.2 (PDF1.2). frontiersin.org Conversely, EIN3/EIL1 can also influence the expression of these defense genes. frontiersin.org
Synergistic and Antagonistic Regulation: Jasmonates and ethylene synergistically activate the expression of defense proteins like PDF1.2 through ERF1 and ORA59 to combat necrotrophic pathogens. frontiersin.org However, they can also act antagonistically, for instance, in the regulation of certain developmental processes. frontiersin.org
In fruit ripening, MeJA can enhance ethylene synthesis. For example, in kiwifruit, MeJA accelerates ethylene production by inducing NAC transcription factors that activate the promoter of the ACC synthase gene, ACS1. researchgate.net
Interplay with Salicylic (B10762653) Acid (SA) Signaling
The relationship between this compound and Salicylic Acid is predominantly antagonistic, forming a central axis in the plant's immune signaling network. nih.gov This antagonism allows the plant to prioritize its defense strategy against either biotrophic pathogens (typically SA-dependent) or necrotrophic pathogens and insects (typically JA-dependent). mdpi.com
The molecular basis for this antagonism involves:
NPR1-Mediated Suppression: The key regulator of SA signaling, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), plays a crucial role in suppressing JA-responsive gene expression. nih.gov When SA levels are high, NPR1 can inhibit the expression of JA-responsive genes like LOX2, VSP, and PDF1.2. nih.gov
MYC2 as a Target: The transcription factor MYC2 is also a point of convergence for SA and JA signaling. SA-induced NPR1 can interact with MYC2, preventing it from binding to the MED25 mediator subunit and thereby blocking the activation of JA-responsive genes. nih.gov
WRKY Transcription Factors: Certain WRKY transcription factors can act as activators of SA-induced genes and repressors of JA-responsive genes, further contributing to the antagonistic relationship. cabidigitallibrary.org
Transcriptomic studies in quinoa have shown that MeJA and SA induce distinct sets of defense-related genes, with MeJA primarily upregulating genes for JA and lignin (B12514952) biosynthesis, while SA triggers the biosynthesis of monoterpenoids and glucosinolates. mdpi.com
Integration with Gibberellins (B7789140) and Auxins
The interplay of this compound with growth-promoting hormones like gibberellins and auxins is generally antagonistic, reflecting the classic "growth-defense trade-off". researchgate.netmdpi.com
Gibberellins (GAs): The interaction between JA and GA is often antagonistic, particularly in processes like stem elongation. mdpi.com However, in specific contexts such as stamen development, they can act synergistically. mdpi.com The molecular mechanism often involves DELLA proteins, which are key repressors of GA signaling, and their interaction with JAZ proteins.
Auxins: The crosstalk between JA and auxin is evident in various developmental processes, including root growth, where they often act antagonistically. frontiersin.orgmdpi.com Endogenous JA can induce the expression of auxin synthesis genes, thereby influencing auxin levels. frontiersin.org Conversely, the transcription factor MYC2 can inhibit the expression of auxin-responsive genes like PLETHORAs (PLT1 and PLT2), counteracting auxin-mediated signaling to regulate root growth. frontiersin.org In other processes like tendril coiling and the production of secondary metabolites, their interaction is also significant. researchgate.netmdpi.com
Interactive Data Table: Key Proteins in this compound Signaling and Crosstalk
| Protein | Function | Interacting Pathways |
| COI1 | F-box protein, component of the SCFCOI1 E3 ubiquitin ligase; acts as a co-receptor for jasmonate. nih.govnih.gov | Jasmonate Signaling |
| JAZ proteins | Repressors of jasmonate signaling; targeted for degradation by the SCFCOI1 complex. frontiersin.orgmdpi.com | Jasmonate, ABA, Ethylene, Auxin, Gibberellin |
| MYC2 | Basic helix-loop-helix (bHLH) transcription factor; a master regulator of jasmonate-responsive genes. uniprot.orgfrontiersin.org | Jasmonate, ABA, Ethylene, Salicylic Acid, Auxin |
| CDPK6 | Calcium-Dependent Protein Kinase; positive regulator in guard cell MeJA signaling. nih.govnih.gov | Jasmonate, Calcium Signaling |
| EIN3/EIL1 | Transcription factors; key regulators of the ethylene signaling pathway. frontiersin.org | Ethylene, Jasmonate |
| NPR1 | Key regulator of salicylic acid signaling; suppresses jasmonate-dependent defense responses. nih.gov | Salicylic Acid, Jasmonate |
| DELLA proteins | Repressors of gibberellin signaling. | Gibberellin, Jasmonate |
| PLT1/PLT2 | AP2 domain transcription factors; key regulators of root development. | Auxin, Jasmonate |
Role of Methyl Dihydrojasmonate in Plant Development and Growth Regulation
Modulation of Root System Architecture by Methyl Dihydrojasmonate
The architecture of a plant's root system is critical for water and nutrient acquisition and is influenced by various internal and external signals, including this compound. oup.comnih.govjournalssystem.comjournalajaar.com
Root Growth Inhibition and Development
Elevated levels of jasmonates, including this compound, have been shown to inhibit primary root growth. guidechem.comwikipedia.orgnih.govnih.govfrontiersin.orgnih.gov Experimental evidence suggests that higher concentrations of this compound can activate previously unexpressed genes within the roots, leading to this growth inhibition. guidechem.comwikipedia.org For instance, in Arabidopsis thaliana, seedlings grown on media containing this compound exhibited a 50% inhibition in primary root growth. nih.govnih.gov This response is part of a complex signaling network, as mutants with decreased sensitivity to this inhibition have been isolated, indicating a specific genetic pathway for this process. nih.govnih.gov
Influence on Reproductive Development by this compound
This compound exerts considerable influence over the reproductive phase of a plant's life cycle, affecting flowering, pollen viability, and the development of seeds and fruits. guidechem.comfrontiersin.orgwikipedia.org
Flowering Time and Flower Morphology
The transition from vegetative growth to flowering is a critical developmental step that can be modulated by this compound. guidechem.comwikipedia.orgnih.govresearchgate.net The effect of this compound on flowering time can be genotype-dependent. nih.gov In certain cultivars of oilseed rape (Brassica napus L.), the application of this compound was found to promote earlier flowering. nih.govresearchgate.net
Furthermore, the concentration of this compound can impact flower morphology. guidechem.comwikipedia.org High concentrations of this compound have been observed to produce abnormal flowers in oilseed rape. nih.gov This suggests that precise regulation of this compound levels is crucial for normal floral development. The hormone influences the expression of floral identity genes, which in turn control the formation of different floral organs. nih.gov
Pollen Production and Fertility
Jasmonates are essential for male fertility in many plant species, playing a key role in pollen development and viability. frontiersin.orgnih.govnih.govresearchgate.net Studies in rice (Oryza sativa) have demonstrated that jasmonic acid is pivotal for the production of viable pollen. nih.govnih.gov The application of methyl jasmonate was able to reverse male sterility in certain rice lines, leading to a significant increase in pollen fertility. nih.govnih.gov This effect is linked to the upregulation of key enzymes in the jasmonate biosynthetic pathway, such as allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC). nih.govnih.gov
Research in Arabidopsis has also shown that jasmonates are necessary for coordinating processes like anther filament elongation and the opening of the stomium for pollen release. frontiersin.org Transcription factors that are induced by jasmonates are involved in the maturation of the stamen, further highlighting the compound's importance in ensuring successful pollination. frontiersin.org
Seed and Fruit Maturation
This compound is involved in the complex processes of seed and fruit maturation. guidechem.comwikipedia.orgnih.govresearchgate.net Endogenous levels of jasmonates are often high in developing reproductive tissues. powergrown.comnih.gov In apples and sweet cherries, concentrations of jasmonic acid and methyl jasmonate are elevated in the early stages of fruit development, suggesting a regulatory role in fruit growth. ashs.org
As fruits mature, jasmonates can influence ripening by interacting with other plant hormones like ethylene (B1197577). guidechem.comwikipedia.orgishs.org this compound can induce the activity of enzymes that produce ethylene, a key hormone for the ripening of many fruits. guidechem.comwikipedia.org In apples, the application of a jasmonate derivative stimulated ethylene biosynthesis genes and influenced the production of aroma volatiles. ishs.org Furthermore, in some fruits, jasmonates are linked to the accumulation of pigments, such as anthocyanins, which are responsible for the red and purple colors of ripe fruits. ishs.org In peach, however, early application of jasmonates was found to delay ripening by interfering with ethylene-related gene expression in both the seed and the fruit flesh. actahort.org
Regulation of Senescence Processes by this compound (e.g., Leaf Senescence)
Senescence, or programmed aging, is a natural and highly regulated process in plants, and this compound is a key signaling molecule in its control. guidechem.comnih.govishs.orggoogle.com
Leaf senescence involves the orderly degradation of cellular components and the remobilization of nutrients to other parts of the plant. nih.govnih.gov While jasmonates have been widely reported to promote or accelerate leaf senescence in many plant species, including corn, rice, and wheat, some studies have shown that this compound can, under certain conditions, reduce leaf senescence. google.com For example, treating spinach plants with this compound resulted in a lower percentage of senescing leaves compared to untreated plants. google.com
The role of jasmonates in senescence is linked to the regulation of senescence-associated genes (SAGs). nih.gov Treatment with methyl jasmonate has been shown to induce the expression of numerous SAGs in Arabidopsis. nih.gov This process is complex, involving a network of transcription factors. For instance, in Arabidopsis, the transcription factors MYC2, MYC3, and MYC4, which are part of the bHLH subgroup IIIe, are key components that activate jasmonate-induced leaf senescence. nih.gov Conversely, factors from the bHLH subgroup IIId can suppress this process. nih.gov The balance between these activating and repressing factors likely fine-tunes the timing and progression of leaf senescence in response to both developmental cues and environmental stresses.
The application of exogenous melatonin (B1676174) has been found to alleviate methyl jasmonate-induced senescence in tomato leaves by reducing chlorophyll (B73375) degradation and the expression of senescence-related genes. mdpi.com This highlights the intricate interplay of different hormonal pathways in the regulation of this final stage of leaf development.
Effects of this compound on Vegetative Growth Parameters (e.g., Shoot Length, Leaf Number)
This compound and its related compounds, collectively known as jasmonates, play a significant role in various aspects of plant development, including the regulation of vegetative growth. google.complantgrowthhormones.com Research indicates that external application of these compounds often leads to an inhibition of growth parameters such as shoot length and leaf development. wikipedia.orgnih.gov The response, however, can vary depending on the plant species, the specific jasmonate compound used, and environmental conditions. researchgate.netcabidigitallibrary.org
Detailed research findings have demonstrated a consistent trend of growth inhibition in several plant species upon treatment with jasmonates. For instance, in a study involving crabapple trees, multiple applications of methyl jasmonate resulted in a 65% reduction in the length of new branches and a 31% decrease in the number of leaves. researchgate.net Similarly, in peach trees, the same treatment led to significant reductions in shoot length. researchgate.net The inhibitory effects are not limited to fruit trees. Studies on safflower varieties showed that treatment with methyl jasmonate negatively impacted growth, causing a decrease in shoot length by approximately 65% and a reduction in leaf number by about 42% under normal growing conditions. cabidigitallibrary.org
Interestingly, the impact on vegetative parameters is not always uniform across all species or even across different parameters within the same plant. In studies on Begonia 'Dragon Wing', while methyl jasmonate treatments led to a notable decrease in plant height (shoot length) by an average of 17.57%, the number of leaves was not affected. scielo.br This suggests a targeted regulatory action on stem elongation rather than on leaf production in this particular ornamental plant. scielo.br
The following table summarizes the observed effects of methyl jasmonate application on the vegetative growth of various plant species based on published research.
| Plant Species | Vegetative Parameter | Observed Effect | Percentage Change | Source |
| Crabapple (Malus baccata mandschurica) | New Branch Length | Reduction | -65% | researchgate.net |
| Crabapple (Malus baccata mandschurica) | Leaf Number | Reduction | -31% | researchgate.net |
| Peach (Prunus persica) | Shoot Length | Reduction | Significant Reduction | researchgate.net |
| Safflower (Carthamus tinctorius) | Shoot Length | Reduction | ~ -65% | cabidigitallibrary.org |
| Safflower (Carthamus tinctorius) | Leaf Number | Reduction | ~ -42% | cabidigitallibrary.org |
| Begonia 'Dragon Wing' | Plant Height | Reduction | -17.57% | scielo.br |
| Begonia 'Dragon Wing' | Leaf Number | No significant effect | - | scielo.br |
| Percentage not specified in the source. |
Methyl Dihydrojasmonate in Plant Defense Against Biotic Stress
Defense against Insect Herbivores Mediated by Methyl dihydrojasmonate
Induction of Direct Defense Mechanisms by this compound
This compound is instrumental in activating a plant's direct defenses, which are mechanisms that directly target and deter herbivores. google.complos.org These responses are often characterized by the production of compounds that are either toxic or reduce the nutritional value of the plant tissue for the attacking insect. wikipedia.orgwur.nl
A primary direct defense mechanism induced by this compound is the synthesis of proteinase inhibitors (PIs). guidechem.comwikipedia.orgcpn.or.kr These proteins interfere with the digestive processes of insects by inhibiting the activity of their proteolytic enzymes. wikipedia.orgwur.nl This disruption in digestion can lead to slowed growth, reduced development, and can deter the insect from further feeding. wur.nl
Studies on various plant species, including those in the Solanaceae and Fabaceae families, have shown that exposure to airborne methyl jasmonate leads to the accumulation of proteinase inhibitors in the leaves. nih.gov For instance, in tomato plants, the application of this compound has been shown to significantly increase the levels of proteinase inhibitors I and II. google.com This response can be much greater than the plant's natural response to wounding alone, demonstrating the potent elicitor effect of MDHJ. google.com
Table 1: Effect of this compound on Proteinase Inhibitor Levels in Tomato Seedlings
| Treatment | Proteinase Inhibitor I (µg/mL) | Proteinase Inhibitor II (µg/mL) |
| Control (Wounded) | ~25 | ~50 |
| Methyl Jasmonate (MJ) | ~150 | ~200 |
| This compound (MDHJ) | ~150 | ~200 |
| Data based on illustrative examples from patent information. google.com |
This compound also triggers the production of phytoalexins, which are low molecular weight antimicrobial and often anti-insect compounds that accumulate at the site of attack. wikipedia.orgnih.gov These compounds play a crucial role in plant disease resistance and can also deter insect feeding. nih.gov
One of the most well-studied phytoalexins is camalexin (B168466), produced by Arabidopsis thaliana. nih.gov The biosynthesis of camalexin is known to be dependent on the jasmonate signaling pathway. plos.org While direct studies focusing solely on this compound's role in camalexin production are less common, the established link between jasmonates and phytoalexin synthesis suggests its involvement. plos.orgnih.gov Research on other plant species has also shown that jasmonic acid and its derivatives can elicit the production of various phytoalexins. nih.gov For example, in rice, jasmonic acid induces the production of phytoalexins by activating key biosynthetic enzymes. acs.org
The application of this compound is a well-established method for enhancing the accumulation of a wide array of secondary metabolites in plants, many of which have defensive properties against herbivores. frontiersin.orgfrontiersin.orgresearchgate.net These compounds can act as toxins, feeding deterrents, or oviposition inhibitors.
Nicotine: In tobacco plants (Nicotiana sylvestris), jasmonates are known to induce the accumulation of nicotine, a potent insecticidal alkaloid. wikipedia.orggoogle.com
Terpenes: In conifers like the Norway spruce (Picea abies), treatment with methyl jasmonate leads to a significant increase in the accumulation of monoterpenes and sesquiterpenes in needle tissues. wikipedia.org These volatile compounds are key components of the tree's defense against bark beetles and other pests. nih.gov
Phenolics: Methyl jasmonate can also stimulate the production of phenolic compounds. frontiersin.orgresearchgate.net For example, in apple pericarp, its application promotes the accumulation of compounds like chlorogenic acid and flavonols. frontiersin.org Similarly, in Chinese chives, methyl jasmonate treatment has been shown to increase the phenolic content. frontiersin.org
Table 2: Examples of Secondary Metabolites Induced by Methyl Jasmonate
| Plant Species | Induced Secondary Metabolite(s) | Reference |
| Nicotiana sylvestris (Tobacco) | Nicotine | wikipedia.orggoogle.com |
| Picea abies (Norway Spruce) | Monoterpenes, Sesquiterpenes | wikipedia.org |
| Malus pumila (Apple) | Anthocyanin 3-galactoside, Chlorogenic acid, Flavonols | frontiersin.org |
| Ajuga bracteosa | Phenolic and Flavonoid content | frontiersin.org |
In coniferous trees, a significant defense mechanism against boring insects and associated pathogens is the formation of traumatic resin ducts in the xylem. nih.govresearchgate.netnih.gov These ducts produce and transport oleoresin, a complex mixture of terpenes and resin acids, to the site of injury, effectively sealing the wound and deterring invaders. nih.govmdpi.com
Methyl jasmonate has been shown to be a potent inducer of traumatic resin duct formation. wikipedia.orgnih.govresearchgate.net Exogenous application of methyl jasmonate to various pine species, including Pinus pinaster, P. sylvestris, and P. radiata, has been observed to increase the number, density, and size of these ducts in the secondary xylem. researchgate.net Similarly, in Norway spruce, methyl jasmonate induces the formation of these ducts, leading to increased terpenoid resin biosynthesis and accumulation. nih.govnih.gov This response can be viewed as a "vaccination" for the tree, preparing it to better withstand future attacks. guidechem.comwikipedia.org
Secondary Metabolite Accumulation (e.g., Nicotine, Terpenes, Phenolics)
Modulation of Indirect Defense Mechanisms by this compound
Beyond direct defenses, this compound also plays a crucial role in modulating indirect defense mechanisms. google.complos.org These defenses involve the recruitment of natural enemies of the herbivores, such as predators and parasitoids. plos.org
When a plant is attacked by an herbivore, it releases a specific blend of volatile organic compounds (VOCs). plos.org This "cry for help" is detected by carnivorous insects, guiding them to the location of their prey. plos.org Methyl jasmonate is a key signaling molecule in the induction of these herbivore-induced plant volatiles (HIPVs). wur.nl
Research has shown that the application of methyl jasmonate can induce the emission of a volatile blend that is attractive to the natural enemies of herbivores. plos.org For example, in Arabidopsis, the wound-inducible volatile hexenyl acetate, whose production is linked to the jasmonate pathway, has been shown to attract the parasitoid wasp Aphidius colemani, a natural enemy of aphids. plos.org This demonstrates that this compound can enhance a plant's ability to defend itself indirectly by "calling in" reinforcements.
Emission of Herbivore-Induced Plant Volatiles (HIPVs) to attract Natural Enemies
One of the key defense strategies mediated by this compound involves the emission of a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). journaljabb.com These chemical signals are released into the atmosphere from damaged plant tissues and serve to attract the natural enemies of the attacking herbivores, such as predators and parasitoids. journaljabb.comnih.govresearchgate.net This "cry for help" is a form of indirect defense, where the plant recruits other organisms to reduce herbivore pressure. journaljabb.com
The blend of HIPVs is complex and can include various classes of compounds like terpenoids, green leaf volatiles (GLVs), and aromatic compounds. frontiersin.org For instance, research has shown that rice plants infested with the fall armyworm (Spodoptera frugiperda) release volatiles, including methyl salicylate (B1505791) and methyl benzoate, which attract natural enemies of the pest. nih.gov Similarly, maize roots damaged by the larvae of the western corn rootworm (Diabrotica virgifera virgifera) emit the sesquiterpene (E)-β-caryophyllene, which attracts entomopathogenic nematodes that can kill the herbivore. nih.gov
This compound acts as a signaling molecule that can trigger and amplify the production and emission of these HIPVs. nih.gov This response is not always localized to the site of damage; the signal can be transmitted throughout the plant, leading to systemic emission of volatiles from undamaged tissues as well. nih.gov
Behavioral Responses of Herbivores to this compound
This compound can directly influence the behavior of herbivores. The volatiles induced by this compound can act as repellents or feeding deterrents. nih.gov For example, studies have demonstrated that jasmonates can repel mosquitoes and ticks. researchgate.net In agricultural settings, the application of methyl jasmonate to plants has been shown to reduce herbivory levels by making the plants less palatable to insects. wikipedia.org The production of protease inhibitors, which interfere with insect digestion, is one of the defense mechanisms triggered by jasmonates that discourages further feeding. guidechem.comwikipedia.org
Research on the lady beetle Hippodamia variegata, a natural enemy of aphids, has shown that it is attracted to this compound. nih.govresearchgate.netplos.org This attraction can enhance the effectiveness of biological control by drawing predators to infested plants. nih.govplos.org
Resistance to Fungal and Bacterial Pathogens Induced by this compound
This compound is instrumental in inducing plant resistance against a broad spectrum of fungal and bacterial pathogens. google.comresearchgate.netnih.gov Its application has been shown to be effective in preventing the growth of bacteria on plant leaves and reducing the severity of infections by various necrotrophic fungi. wikipedia.orgresearchgate.net
This induced resistance is a result of the activation of the plant's innate immune system. guidechem.com Research has demonstrated that exogenous application of this compound can enhance resistance in various plant species. For example, in Arabidopsis thaliana, gaseous methyl jasmonate effectively reduced the damage caused by fungal pathogens such as Alternaria brassicicola and Botrytis cinerea. researchgate.net Similarly, treating tomato plants with jasmonates increased their resistance to the late blight pathogen Phytophthora infestans. nih.gov
The following table summarizes research findings on the effect of this compound on various pathogens:
| Plant Species | Pathogen | Effect of this compound | Reference |
| Arabidopsis thaliana | Alternaria brassicicola, Botrytis cinerea | Reduced disease development | researchgate.net |
| Tomato (Lycopersicon esculentum) | Pseudomonas syringae, Xanthomonas campestris | Increased resistance | nih.gov |
| Tomato (Lycopersicon esculentum) | Verticillium dahliae, Fusarium oxysporum | Increased resistance | nih.gov |
| Tomato (Lycopersicon esculentum) | Phytophthora infestans | Increased resistance | nih.gov |
| Apple (Malus domestica) | Botrytis cinerea | Inhibition of infection | jst.go.jp |
Activation of Pathogenesis-Related (PR) Genes
A key mechanism by which this compound confers resistance is through the activation of pathogenesis-related (PR) genes. google.comjst.go.jp PR proteins have antimicrobial properties and play a direct role in inhibiting the growth and spread of pathogens. nih.gov
Studies have shown that treatment with methyl jasmonate induces the expression of a range of PR genes. nih.gov For example, in Malus hupehensis, the application of methyl jasmonate enhanced the expression levels of MhPR1, MhPR5, and MhPR8 in leaves, stems, and roots. nih.gov These genes encode proteins with functions such as β-1,3-glucanases and chitinases, which can degrade the cell walls of fungal pathogens. google.com
The activation of PR genes is a common response to both methyl jasmonate and another key defense hormone, salicylic (B10762653) acid. However, the specific set of PR genes activated can differ, indicating distinct signaling pathways. nih.gov
Antimicrobial Compound Production
In addition to PR proteins, this compound stimulates the production of a variety of other antimicrobial compounds. guidechem.com These include phytoalexins, which are low molecular weight compounds that accumulate rapidly at sites of pathogen infection. wikipedia.org The synthesis of these defensive chemicals creates a toxic environment for the invading pathogen, thereby limiting its proliferation. wikipedia.org
For example, the application of methyl jasmonate has been shown to induce the production of resin in Norway spruce, which acts as a physical and chemical barrier against insect and fungal attack. guidechem.com Furthermore, some microalgae, such as Scenedesmus dimorphus, have been found to produce this compound, which exhibits antibacterial activity against pathogenic strains. guilan.ac.ir
Systemic Acquired Resistance (SAR) Induction
This compound is involved in the induction of Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum defense response that protects the entire plant from subsequent infections. isa-arbor.comisa-arbor.com SAR is typically triggered by a localized infection, after which a mobile signal is transported throughout the plant to prime the systemic tissues for a more rapid and robust defense response upon future attack. mpg.de
While salicylic acid has long been considered the primary signaling molecule for SAR, evidence suggests that jasmonates also play a crucial role in this process. nih.govresearchgate.net Jasmonic acid and its derivatives can act as mobile signals that are translocated through the plant's vascular system to initiate the systemic defense response. researchgate.net The induction of SAR by this compound involves the systemic upregulation of defense-related genes, including PR genes, leading to a state of heightened immunity in tissues distant from the initial site of stress. nih.govisa-arbor.com
Methyl Dihydrojasmonate in Plant Tolerance to Abiotic Stress
Responses to Thermal Stress (Heat and Cold) Induced by Methyl dihydrojasmonate
This compound is involved in plant responses to both heat and cold stress, although the specific mechanisms can differ. doi.orgmdpi.comencyclopedia.pub
Under heat stress, the application of methyl jasmonate has been shown to confer tolerance in plants like Arabidopsis and perennial ryegrass. frontiersin.orgnih.gov It helps maintain cell viability and reduces membrane damage, as indicated by lower electrolyte leakage and malondialdehyde content. frontiersin.orgnih.gov In perennial ryegrass, methyl jasmonate treatment under heat stress led to higher relative water content and enhanced expression of key genes in the jasmonic acid signaling pathway. nih.gov
In response to cold stress, which includes both chilling (0°C to 15°C) and freezing (below 0°C) temperatures, jasmonates play a positive regulatory role. mdpi.comencyclopedia.pub Cold stress can induce the accumulation of jasmonic acid and its derivatives in plants like Arabidopsis, tomato, and rice. mdpi.comencyclopedia.pub The application of methyl jasmonate has been found to alleviate chilling injury in various fruits by inducing the production of cryoprotective agents and antioxidants. frontiersin.org In rice seedlings, pre-treatment with methyl jasmonate significantly improved their survival rate after being subjected to chilling temperatures. frontiersin.org This is partly achieved by preventing stomatal opening and enhancing water conductivity. frontiersin.org
Heavy Metal Detoxification Mechanisms Regulated by this compound
Heavy metal contamination in soil is a serious environmental problem that can be toxic to plants. nih.gov this compound has been shown to play a role in the detoxification of heavy metals such as cadmium (Cd) and arsenic (As). nih.govnih.gov
The exposure of plants to heavy metals often leads to an increase in endogenous levels of jasmonates. nih.gov The application of methyl jasmonate can enhance a plant's tolerance to these toxic elements through several mechanisms. nih.govnih.gov One key mechanism is the chelation and sequestration of heavy metal ions. Methyl jasmonate can stimulate the synthesis of phytochelatins and metallothioneins, which are cysteine-rich peptides that bind to heavy metals, effectively detoxifying them by sequestering them in the vacuole, away from sensitive cellular components. scialert.net
Oxidative Stress Management by this compound
Abiotic stress often leads to the overproduction of reactive oxygen species (ROS) in plants, causing significant damage to cellular components. academicjournals.orgnih.govfrontiersin.org this compound helps to mitigate this oxidative stress through several mechanisms. It enhances the plant's antioxidant defense system, promotes the accumulation of protective compounds, and directly scavenges harmful ROS. mdpi.comresearchgate.netfrontiersin.orgnih.gov
This compound has been shown to bolster the activity of key antioxidant enzymes, which are the plant's primary defense against ROS. These enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD). researchgate.netnih.govmdpi.comresearchgate.net
Superoxide Dismutase (SOD): This enzyme catalyzes the conversion of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). researchgate.net Studies have demonstrated that the application of methyl jasmonate significantly increases SOD activity in various plants facing stress. For instance, in soybean plants under cadmium stress, treatment with methyl jasmonate led to a notable increase in SOD activity. academicjournals.org Similarly, in two cultivars of Brassica napus L. exposed to arsenic, methyl jasmonate application enhanced SOD activity by 16% and 19% respectively, compared to plants treated with arsenic alone. nih.gov
Catalase (CAT): CAT is responsible for the decomposition of hydrogen peroxide (H₂O₂), a harmful byproduct of many metabolic processes, into water and oxygen. researchgate.net Research has shown that methyl jasmonate treatment can significantly boost CAT activity. In soybean plants subjected to cadmium stress, methyl jasmonate application caused a significant rise in CAT activity. academicjournals.org In Brassica napus L. under arsenic stress, methyl jasmonate increased CAT activity by 53% and 57% in two different cultivars. nih.gov
Peroxidase (POD): POD enzymes are involved in a variety of defense mechanisms, including the scavenging of H₂O₂. The application of methyl jasmonate has been found to increase POD activity in plants under stress. For example, in Brassica napus L. cultivars under arsenic stress, methyl jasmonate treatment led to a substantial increase in POD activity by 70% and 69% in two different cultivars. nih.gov In turnip seedlings under salt stress, exogenous methyl jasmonate also elevated POD activity. mdpi.com
The following table summarizes the effect of Methyl Jasmonate (MJ) on the activity of key antioxidant enzymes in Brassica napus L. under arsenic (As) stress, as reported in a 2016 study. nih.gov
| Enzyme | Cultivar | Treatment | Activity Increase (%) |
| SOD | ZS 758 | 1 μM MJ + 200 μM As | 16 |
| SOD | Zheda 622 | 1 μM MJ + 200 μM As | 19 |
| CAT | ZS 758 | 1 μM MJ + 200 μM As | 53 |
| CAT | Zheda 622 | 1 μM MJ + 200 μM As | 57 |
| POD | ZS 758 | 1 μM MJ + 200 μM As | 70 |
| POD | Zheda 622 | 1 μM MJ + 200 μM As | 69 |
To cope with the osmotic imbalance caused by abiotic stresses like drought and salinity, plants accumulate low-molecular-weight, highly soluble compounds known as osmoprotectants or compatible solutes. nih.govmdpi.com These molecules, which include proline, glycine (B1666218) betaine (B1666868), and various soluble sugars, help to maintain cell turgor and protect cellular structures without interfering with normal metabolic processes. nih.govnih.govresearchgate.net this compound is implicated in the regulation of the accumulation of these protective compounds. google.com
Proline: This amino acid is one of the most common osmolytes in plants. Its accumulation is a hallmark of plant response to drought and salinity stress. mdpi.com
Glycine Betaine: A quaternary ammonium (B1175870) compound, glycine betaine is another important osmoprotectant that accumulates in a variety of plant species under stress. nih.govresearchgate.net
Soluble Sugars: Various sugars, such as sucrose, fructose, and glucose, can also act as osmoprotectants, helping to stabilize membranes and proteins under stress conditions. mdpi.comresearchgate.net
Research indicates that the application of compounds like this compound can influence the levels of these osmoprotectants, thereby enhancing the plant's ability to tolerate osmotic stress. google.com
The table below illustrates the increase in key osmoprotectants in the leaves of tomato plants under salinity stress, as observed in a study investigating the effects of a biostimulant containing glycine betaine. researchgate.net
| Osmoprotectant | Treatment Condition | Content Change |
| Proline | Saline soil and saline water | Significant increase |
| Glycine Betaine | Saline soil and saline water | Significant increase |
| Total Soluble Sugars | Saline soil and saline water | Significant increase |
Beyond enhancing antioxidant enzyme activity, this compound is also involved in the direct scavenging of reactive oxygen species (ROS). mdpi.comresearchgate.net ROS, such as the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause widespread damage to DNA, proteins, and lipids within the cell. academicjournals.orgnih.gov
The application of methyl jasmonate has been shown to reduce the levels of these harmful molecules. For example, in soybean plants under cadmium stress, treatment with methyl jasmonate led to a significant reduction in H₂O₂ content. academicjournals.org Similarly, in Brassica napus L. exposed to arsenic, the application of methyl jasmonate minimized oxidative stress by lowering the synthesis of H₂O₂ and hydroxyl radicals (OH⁻) in the leaves. frontiersin.orgnih.gov This ROS scavenging activity is crucial for maintaining cell membrane integrity and protecting the cell from oxidative damage. researchgate.net
Accumulation of Osmoprotectants (e.g., Proline, Glycine Betaine, Soluble Sugars)
Genetic and Physiological Adaptations Induced by this compound
This compound plays a pivotal role in triggering a wide array of genetic and physiological adaptations that enhance a plant's resilience to abiotic stress. mdpi.comgoogle.comfrontiersin.org As a signaling molecule, it can modulate the expression of numerous genes, leading to changes in the plant's metabolism, growth, and development, ultimately resulting in improved stress tolerance. mdpi.comnih.govfrontiersin.orgnih.gov
The influence of this compound extends to the regulation of genes involved in various stress-response pathways. mdpi.comfrontiersin.org For instance, it can induce the expression of genes encoding heat shock proteins (HSPs), which are crucial for protecting proteins from denaturation under high temperatures. frontiersin.org Furthermore, it can regulate the expression of transcription factors, such as those from the NAC family, which are known to be involved in abiotic stress tolerance. frontiersin.org
Physiologically, the application of this compound can lead to adaptations such as improved water retention and enhanced photosynthetic efficiency under stress conditions. frontiersin.org By orchestrating these genetic and physiological changes, this compound helps the plant to acclimate to adverse environmental conditions and maintain its growth and productivity. mdpi.comfrontiersin.org
Ecological Dimensions of Methyl Dihydrojasmonate Signaling
Intra-plant Communication and Systemic Defense Signaling by Methyl dihydrojasmonate
When a plant experiences localized stress, such as herbivory or wounding, it produces jasmonic acid and its volatile derivative, this compound. wikipedia.org This production is not confined to the damaged area; this compound acts as a mobile signal, capable of being transported throughout the plant. This systemic signaling prepares other, undamaged parts of the plant for potential future attacks. wikipedia.orgnih.gov
Upon perception in distal tissues, this compound can trigger a cascade of defensive responses. These include the production of various defense-related compounds such as phytoalexins, which have antimicrobial properties, and proteinase inhibitors that interfere with the digestive processes of insects, thereby deterring further herbivory. wikipedia.orgnih.gov This systemic acquired resistance (SAR) ensures that the entire plant is in a heightened state of defense, not just the initially affected part. nih.gov The signaling pathway involves the perception of this compound, which leads to the activation or repression of specific genes responsible for these defensive measures. nih.gov Research has shown that the application of this compound to one part of a plant can induce the accumulation of defensive compounds in other parts, demonstrating its role as a systemic signal. wikipedia.orgusp.br
Table 1: Systemic Defense Responses Induced by this compound
| Defense Mechanism | Description | Key Induced Molecules |
| Anti-herbivore Defense | Interferes with the digestive systems of insects, reducing their ability to feed. | Proteinase inhibitors |
| Antimicrobial Defense | Inhibits the growth of pathogenic microorganisms. | Phytoalexins |
| Volatile Compound Emission | Production of volatile organic compounds that can repel herbivores or attract their natural enemies. | Terpenoids, green leaf volatiles |
Inter-plant Communication through Airborne this compound Signals
This compound's volatility allows it to function as an airborne signal, facilitating communication between neighboring plants. researchgate.netusp.br This "plant-to-plant" communication is a critical ecological mechanism for community-level defense.
Volatile Organic Compound (VOC) Emission and Perception
When a plant is damaged, it releases a blend of volatile organic compounds (VOCs), with this compound often being a key component. researchgate.netnih.gov The composition and concentration of these emitted VOCs can be specific to the type of stressor, such as a particular herbivore species. researchgate.net Neighboring plants can perceive these airborne chemical cues through their stomata or by diffusion across the leaf cell cytoplasm. wikipedia.orgresearchgate.net
The perception of airborne this compound by a receiver plant initiates a signaling cascade, much like the internal systemic signaling. nih.gov This process involves the conversion of the perceived this compound into jasmonic acid and its active conjugate, jasmonoyl-isoleucine, which then activates the jasmonate signaling pathway, leading to the expression of defense-related genes and the emission of the receiver plant's own blend of VOCs. nih.gov
Priming of Neighboring Plants for Defense
One of the most significant outcomes of inter-plant communication via this compound is the phenomenon of "priming." researchgate.net Instead of immediately mounting a full-scale defense response, which can be energetically costly, the receiver plant enters a state of heightened alert. nih.gov This primed state allows for a faster and stronger defense response upon subsequent attack. nih.govresearchgate.net
For instance, a plant that has been exposed to airborne this compound from a damaged neighbor will produce defense compounds more rapidly and in greater quantities when it is itself attacked by an herbivore, compared to a plant that was not primed. researchgate.net This priming effect has been observed in various plant species and against different types of herbivores. researchgate.netresearchgate.net Research has demonstrated that exposure to herbivore-induced plant volatiles (HIPVs), which include this compound, can prime neighboring plants for enhanced production of their own defensive volatiles and jasmonic acid upon subsequent simulated herbivory. researchgate.net
Table 2: Effects of Airborne this compound on Neighboring Plants
| Effect | Description | Experimental Evidence |
| Induction of Defense Genes | Activates the expression of genes involved in defense pathways. | Accumulation of proteinase inhibitors in tomato and tobacco plants exposed to airborne methyl jasmonate. nih.gov |
| Priming for Enhanced Defense | Prepares the plant for a more rapid and robust defense response to future attacks. | Plants exposed to HIPVs produced 2 to 4 times more volatiles and jasmonic acid after simulated herbivory. researchgate.net |
| Emission of VOCs | Triggers the release of the receiver plant's own volatile signals. | Exogenous methyl jasmonate is converted to JA and JA-Ile, leading to VOC emissions. nih.gov |
Interaction of this compound with Soil Microbiome
The influence of this compound extends belowground, where it plays a crucial role in shaping the soil microbiome, particularly in the rhizosphere—the zone of soil immediately surrounding plant roots.
Root Volatile Organic Compounds (rVOCs) as Signals
Plant roots release a variety of volatile organic compounds (rVOCs) into the soil, and this compound has been identified as a key signaling molecule within this complex mixture. nih.govnih.gov These rVOCs can diffuse through the soil, extending the plant's sphere of influence beyond the immediate root surface. nih.govplantae.org The release of this compound from roots can act as a form of cross-kingdom communication, signaling to the surrounding soil microorganisms. nih.gov
Studies have shown that this compound is a potent component of rVOCs that can be detected and quantified from the root zone of plants like Arabidopsis. nih.govresearchgate.net This belowground emission of a classic plant defense hormone highlights its dual role in both aboveground and belowground ecological interactions.
Influence on Biofilm Formation in the Rhizosphere
A significant effect of root-emitted this compound is its ability to influence the behavior of soil bacteria, specifically promoting the formation of biofilms. nih.govnih.govresearchgate.net Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which allows them to adhere to surfaces and provides protection from environmental stresses. frontiersin.org
Research has demonstrated that exposure to rVOCs containing this compound can trigger a shift in soil microbial communities from a free-living, planktonic state to a sessile, biofilm-based lifestyle. nih.govplantae.org This induction of biofilm formation is not a random occurrence; the resulting biofilm community can provide benefits to the plant, such as enhanced growth. nih.gov This suggests a sophisticated feedback loop where the plant releases a defense signal (this compound) that, in turn, assembles a beneficial microbial community in its rhizosphere. nih.govplantae.org This process appears to be evolutionarily conserved, having been observed in a range of plants from ferns to higher plants. nih.gov
Host-Beneficial Microbial Community Assembly
The phytohormone this compound, a member of the jasmonate family, plays a crucial role in shaping the composition and function of the microbial communities in the plant's vicinity, particularly in the rhizosphere. This signaling molecule is instrumental in mediating the establishment of interactions with beneficial bacteria and fungi, which can enhance plant growth and stress resilience. The influence of jasmonates, including this compound, extends to both the recruitment of specific microbes and the regulation of symbiotic relationships.
Recent research has highlighted that volatile organic compounds (VOCs) released by plant roots are key mediators in the dialogue between plants and soil microbiota. nih.govresearchgate.net Among these, methyl jasmonate (a related jasmonate compound) has been identified as a significant bioactive signal. nih.gov It has been demonstrated that root-emitted methyl jasmonate can trigger the formation of biofilms by beneficial soil microbes, a process that can enhance plant growth. nih.govresearchgate.net This signaling mechanism appears to be conserved across a range of plant species, from ferns to higher plants, indicating its fundamental importance in plant-microbe interactions. nih.gov The formation of these beneficial biofilms can extend the plant's influence beyond the immediate root zone, creating a more favorable soil environment. nih.gov
The jasmonate signaling pathway is also deeply involved in the establishment and regulation of mycorrhizal symbiosis. nih.govoup.com While high concentrations of jasmonates can sometimes inhibit mutualism, moderate levels of jasmonate signaling are often conducive to the successful establishment of these symbiotic relationships. nih.gov For instance, the exogenous application of methyl jasmonate has been shown to influence the outcomes of arbuscular mycorrhizal (AM) symbiosis, particularly under stress conditions like drought. nih.govresearchgate.net In Phaseolus vulgaris plants, treatment with methyl jasmonate, in conjunction with AM symbiosis, helped to prevent the inhibition of root hydraulic conductivity under drought conditions. nih.govresearchgate.net This effect was likely mediated by a reduction in root salicylic (B10762653) acid content. nih.govresearchgate.net
Furthermore, the jasmonate signaling pathway influences the composition of root exudates, which in turn shapes the microbial community in the rhizosphere. apsnet.org Disruptions in the jasmonate pathway in Arabidopsis mutants have been shown to lead to distinct root exudation patterns and, consequently, altered bacterial and archaeal community compositions in the rhizosphere. apsnet.org This underscores the intricate connection between the plant's internal hormonal signaling and the external microbial world it cultivates.
Beneficial rhizobacteria also interact with the jasmonate signaling pathway. For example, colonization of Arabidopsis thaliana roots by the rhizobacterium Pseudomonas fluorescens WCS417r can modulate the plant's volatile emissions in a way that enhances the attraction of parasitoid wasps to herbivore-infested plants, a phenomenon known as induced systemic resistance (ISR). nih.govresearchgate.net While this is an indirect benefit, it highlights how microbial colonization, influenced by jasmonate signaling, can bolster a plant's defenses. researchgate.net The establishment of ISR by beneficial microbes is often linked to the priming of jasmonate-dependent defense responses, allowing for a faster and stronger reaction to pathogen or insect attacks. researchgate.netresearchgate.net
The table below summarizes key research findings on the role of jasmonates in the assembly of host-beneficial microbial communities.
| Plant Species | Beneficial Microbe(s) | Key Findings on Jasmonate Signaling | Reference(s) |
| Arabidopsis thaliana | Pseudomonas fluorescens WCS417r | Rhizobacterial colonization suppressed the emission of certain herbivore-induced volatiles while enhancing the attraction of parasitoid wasps. This compound was identified as a compound involved in this process. | nih.govresearchgate.net |
| Arabidopsis thaliana | Soil Microbiome | Jasmonate signaling pathway mutants (myc2, med25) exhibited altered root exudate profiles and distinct rhizosphere microbial community compositions. | apsnet.org |
| Phaseolus vulgaris (Bean) | Arbuscular Mycorrhizal (AM) Fungi | Exogenous methyl jasmonate application, in combination with AM symbiosis, prevented drought-induced inhibition of root hydraulic conductivity, likely by reducing root salicylic acid levels. | nih.govresearchgate.netcsic.es |
| Various (Ferns to higher plants) | Soil Microbiome | Volatile methyl jasmonate released from roots triggers the formation of beneficial soil microbiome biofilms, enhancing plant growth. | nih.govresearchgate.net |
| Tall Fescue | Arbuscular Mycorrhizal Fungi (AMF) | A synergistic effect between AMF inoculation and a specific concentration of exogenous methyl jasmonate enhanced the plant's resistance to saline-alkali stress, leading to increased biomass and better physiological status. | frontiersin.org |
Advanced Methodologies for Methyl Dihydrojasmonate Research
Analytical Techniques for Methyl dihydrojasmonate Quantification in Biological Matrices
Precise quantification of this compound in biological matrices is essential for understanding its physiological and biochemical functions. Various analytical techniques have been developed and optimized for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and applicability to different sample types.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov This method combines the superior separation capability of gas chromatography with the powerful identification and quantification ability of mass spectrometry. nih.gov In a typical GC-MS analysis of MDHJ, the compound is first extracted from the biological matrix and then injected into the gas chromatograph. The high temperature of the injection port volatilizes the analyte, which is then carried by an inert gas through a capillary column. walisongo.ac.id The column separates MDHJ from other components based on its boiling point and affinity for the column's stationary phase. Subsequently, the separated MDHJ enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for its specific detection and quantification. walisongo.ac.id
A developed GC-MS method for quantifying this compound in microemulsions demonstrated a retention time of approximately 16.7 minutes and a high correlation coefficient of 0.991 from the calibration graph, indicating its effectiveness for both low and high concentrations of the compound. nih.govtandfonline.comresearchgate.net The limit of detection (LOD) for methyl jasmonates using a GC/MS method with monolithic material sorptive extraction has been reported as 0.257 ng/mL, with a limit of quantitation (LOQ) of 0.856 ng/mL. researchgate.netacs.org Another study reported detection limits of 0.03 ng for MDHJ in air particulate matter. researchgate.net The selection of appropriate extraction methods and derivatization agents, such as BSTFA:TMCS to create trimethylsilyloxy derivatives, can be critical to prevent analytical interferences and enhance detection sensitivity. researchgate.net
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Retention Time | ~16.7 min | nih.govtandfonline.comresearchgate.net |
| Correlation Coefficient | 0.991 | nih.govtandfonline.comresearchgate.net |
| Limit of Detection (LOD) | 0.257 ng/mL (in flowers); 0.03 ng (in air PM) | researchgate.netacs.orgresearchgate.net |
| Limit of Quantitation (LOQ) | 0.856 ng/mL (in flowers) | researchgate.netacs.org |
| Derivatization Agent | BSTFA:TMCS | researchgate.net |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of a wide array of plant hormones, including jasmonates. nih.gov This technique is particularly well-suited for analyzing non-volatile and polar compounds, which may be challenging to analyze by GC-MS. creative-proteomics.com LC-MS/MS offers high sensitivity and selectivity, enabling the simultaneous quantification of multiple hormones from a single, often crude, plant extract. creative-proteomics.comprotocols.iooup.com
The process involves separating the compounds in the sample using liquid chromatography, followed by their detection and quantification using tandem mass spectrometry. creative-proteomics.com This multiplexed approach significantly accelerates hormone profiling and provides comprehensive data on hormonal interactions. creative-proteomics.com For instance, a standard addition method using LC-MS/MS has been developed to quantify plant hormones in plant tissues by correcting for matrix effects. protocols.io The extraction of plant hormones for LC-MS analysis often involves freezing the tissue in liquid nitrogen, grinding it into a powder, and then extracting with a solvent mixture such as 2-propanol, water, and hydrochloric acid. sinica.edu.tw
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunological assay used for quantifying specific substances in a sample. In the context of jasmonate research, ELISA kits have been developed for the detection of jasmonic acid (JA) and methyl jasmonate (MeJA). nih.govmybiosource.com These assays are based on the principle of antigen-antibody interaction. mybiosource.com
A monoclonal antibody specific to MeJA has been developed, which allows for the creation of direct and indirect competitive ELISAs. nih.gov In these assays, the MeJA in the sample competes with a known amount of labeled MeJA for binding to the antibody. The amount of bound labeled MeJA is then measured, which is inversely proportional to the concentration of MeJA in the sample. For the analysis of jasmonic acid, it is first derivatized into methyl jasmonate. nih.gov A direct competitive ELISA for MeJA showed a detection range of 0.7-97.0 ng/mL, proving more sensitive than indirect methods. nih.gov Another ELISA method for simultaneous detection of JA and MeJA reported a limit of detection for MeJA of 0.20 ng/mL. nih.gov These ELISA methods have been successfully used to measure jasmonate levels in various plant tissues in response to stresses like drought and pathogen infection. nih.gov
Table 2: Comparison of ELISA Methods for Methyl Jasmonate (MeJA) Quantification
| ELISA Method | IC50 (ng/mL) | Detection Range (ng/mL) | Reference |
|---|---|---|---|
| Conventional indirect competitive ELISA (icELISA) | 34 | 4-257 | nih.gov |
| Simplified icELISA | 21 | 3-226 | nih.gov |
| Direct competitive ELISA (dcELISA) | 5.0 | 0.7-97.0 | nih.gov |
| Monoclonal antibody-based ELISA | 2.02 | LOD: 0.20 | nih.gov |
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is widely used for the extraction and pre-concentration of volatile and semi-volatile organic compounds from various matrices, including biological tissues. walisongo.ac.idnih.gov It is often coupled with GC-MS for the analysis of plant volatiles. nih.govwalisongo.ac.id The technique involves exposing a small silica (B1680970) fiber coated with a stationary phase to the headspace above a sample or directly to a liquid sample. walisongo.ac.id Analytes adsorb onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. walisongo.ac.id
HS-SPME-GC-MS has been effectively used to identify volatile compounds, including this compound, from plant tissues and even human skin. walisongo.ac.idmdpi.comresearchgate.net The optimization of SPME conditions, such as the choice of fiber coating, extraction time, and temperature, is crucial for achieving maximum extraction efficiency. scirp.org For instance, a three-phase DVB/CAR/PDMS fiber has been used for the analysis of volatiles from rose tissues. scirp.org SPME is particularly advantageous for its simplicity, speed, and minimal sample preparation requirements. nih.gov However, it is susceptible to matrix effects, where other components in the sample can interfere with the adsorption of the target analytes. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA)
Genetic Approaches in this compound Signaling Studies
Understanding the genetic basis of this compound signaling is fundamental to unraveling its complex roles in plant development and defense. Mutational analysis of key genes in the jasmonate signaling pathway has been instrumental in identifying the molecular components and regulatory mechanisms involved.
The study of Arabidopsis thaliana mutants with altered responses to jasmonates has been a powerful tool for dissecting the signaling pathway.
coi1 (coronatine insensitive1): The coi1 mutant was one of the first jasmonate-insensitive mutants identified. frontiersin.org It is defective in a wide range of jasmonate-dependent responses, including fertility, and resistance to pathogens and insects. frontiersin.orgnih.gov The COI1 gene encodes an F-box protein that is a critical component of the SCF(COI1) ubiquitin-ligase complex. nih.govarabidopsis.org This complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation, thereby activating jasmonate-responsive genes. researchgate.net Seedlings of the coi1 mutant remain green and develop roots when grown on media containing high concentrations of methyl jasmonate, a condition that inhibits root growth in wild-type plants. arabidopsis.org The conditional allele, coi1-16, has also been utilized in research, although it was later found to harbor a second mutation in the PEN2 gene. nih.gov
jin1 (jasmonate insensitive1): The jin1 mutant, also known as myc2, is another key mutant in jasmonate signaling. JIN1/MYC2 is a transcription factor that is negatively regulated by JAZ proteins. nih.gov Upon degradation of JAZ proteins, JIN1/MYC2 is released to activate the expression of downstream jasmonate-responsive genes. nih.gov Like coi1, jin1 mutants exhibit insensitivity to the root growth-inhibiting effects of jasmonates. frontiersin.org
jar1 (jasmonate resistant1): The jar1 mutant displays reduced sensitivity to methyl jasmonate. nih.govcapes.gov.br Unlike some other mutants, the insensitivity of jar1 is specific to jasmonates and does not affect its response to other plant hormones. nih.govcapes.gov.br The JAR1 gene encodes an enzyme that conjugates jasmonic acid to the amino acid isoleucine, forming the bioactive compound jasmonoyl-isoleucine (JA-Ile). nih.gov This conjugation is a crucial activation step in the jasmonate signaling pathway. nih.gov Consequently, jar1 mutants are deficient in the production of JA-Ile and show increased susceptibility to certain soil fungi, highlighting the importance of this signaling pathway in plant defense. nih.govcapes.gov.brnih.gov Analysis of jar1 mutants has shown that while free jasmonic acid levels are similar to wild-type, the levels of JA-Ile are significantly reduced. nih.gov
Table 3: Key Arabidopsis Mutants in Jasmonate Signaling
| Mutant | Gene Product | Phenotype | Reference |
|---|---|---|---|
| coi1 | F-box protein | Insensitive to jasmonate, male sterile, susceptible to pathogens and insects | frontiersin.orgnih.gov |
| jin1/myc2 | Transcription factor | Insensitive to jasmonate-induced root growth inhibition | frontiersin.orgnih.gov |
| jar1 | JA-amino synthetase | Reduced sensitivity to methyl jasmonate, deficient in JA-Ile, susceptible to certain fungi | nih.govcapes.gov.brnih.gov |
Transcriptomic Profiling (RNA-seq)
Transcriptomic profiling, particularly through RNA sequencing (RNA-seq), is a powerful methodology for investigating the effects of this compound on gene expression. RNA-seq provides a comprehensive and unbiased snapshot of the entire transcriptome of an organism or specific tissue at a given moment. This technique allows researchers to identify and quantify differentially expressed genes (DEGs) following MDHJ treatment, revealing the genetic pathways that are activated or repressed. lookchem.comfrontiersin.org
The process begins with the extraction of total RNA from control and MDHJ-treated samples. frontiersin.org This RNA is then converted to a library of complementary DNA (cDNA) fragments. High-throughput sequencing of this library generates millions of short reads, which are subsequently aligned to a reference genome or assembled de novo to reconstruct the transcriptome. frontiersin.org By comparing the read counts between treated and control groups, scientists can identify genes with statistically significant changes in expression. frontiersin.org
Research employing this methodology has shown that jasmonates, including this compound and the closely related methyl jasmonate (MeJA), trigger extensive transcriptional reprogramming. google.com For instance, studies on various plant species have identified thousands of DEGs in response to jasmonate treatment. lookchem.comgoogle.com These genes are often involved in plant defense, secondary metabolism, stress responses, and hormone signaling pathways. google.comthcfarmer.commdpi.com In 'Cabernet Gernischt' grapes, the application of this compound was found to up-regulate the expression of genes involved in the lipoxygenase pathway, such as VvLOX2S, VvHPL, VvADH1, and VvADH2, which are linked to the production of aromatic compounds. mdpi.com Similarly, in Panax notoginseng, MDHJ treatment enhanced the expression of genes critical for saponin (B1150181) biosynthesis, including squalene (B77637) synthase and squalene epoxidase. thcfarmer.com
Transcriptomic analyses also reveal the modulation of transcription factors (TFs), which are key regulators of gene expression. In tobacco cells treated with MeJA, hundreds of TFs from families like bHLH, MYB, and WRKY were found to be differentially expressed, indicating a complex regulatory network. lookchem.comgoogle.com
Table 1: Examples of Genes Differentially Regulated by Jasmonate Treatment (Including this compound and Methyl Jasmonate) This table is interactive. You can sort and filter the data.
| Gene/Gene Family | Organism | Treatment | Regulation | Function/Pathway | Reference(s) |
|---|---|---|---|---|---|
| VvLOX2S, VvHPL | Vitis vinifera | This compound | Up-regulated | Lipoxygenase pathway, Aroma synthesis | mdpi.com |
| VvADH1, VvADH2 | Vitis vinifera | This compound | Up-regulated | Lipoxygenase pathway, Aroma synthesis | mdpi.com |
| Squalene synthase | Panax notoginseng | This compound | Up-regulated | Saponin biosynthesis | thcfarmer.com |
| Dammarenediol synthase | Panax notoginseng | This compound | Up-regulated | Saponin biosynthesis | thcfarmer.com |
| Star, Cyp17a1 | Mouse | This compound | Up-regulated | Steroid synthesis | d-nb.info |
| PpACO1 | Prunus persica | Propyl dihydrojasmonate | Down-regulated | Ethylene (B1197577) biosynthesis, Ripening | nih.govnih.gov |
| bHLH, MYB, WRKY TFs | Nicotiana tabacum | Methyl jasmonate | Differentially expressed | Transcriptional regulation | lookchem.comgoogle.com |
Proteomic and Metabolomic Investigations
Complementing transcriptomics, proteomic and metabolomic studies provide insights into the downstream effects of this compound on cellular function. These investigations analyze the complete set of proteins (proteome) and small-molecule metabolites (metabolome), respectively, offering a more direct assessment of the physiological state.
Proteomic Investigations Proteomics typically involves extracting total proteins from samples, separating them (often using two-dimensional gel electrophoresis or liquid chromatography), and identifying them using mass spectrometry (MS). google.compublications.gc.ca Quantitative proteomic techniques can then determine the relative abundance of these proteins between control and treated samples.
Studies on the effects of jasmonates have identified numerous modulated proteins. In rice, MeJA treatment altered the abundance of 29 unique proteins, many of which are associated with plant defense responses and the accumulation of reactive oxygen species (ROS). google.com In Catharanthus roseus hairy roots, MeJA treatment led to changes in proteins involved in both energy metabolism and the biosynthesis of secondary metabolites like alkaloids. google.com Peptidomics, a subfield of proteomics focusing on small proteins and peptides, revealed that MeJA treatment in tomato induces the expression of specific defense-related peptides, including systemin. thcfarmer.com
Table 2: Examples of Proteins Modulated by Jasmonate Treatment This table is interactive. You can sort and filter the data.
| Protein/Protein Class | Organism | Effect of Treatment | Implied Function | Reference(s) |
|---|---|---|---|---|
| Defense-related proteins | Oryza sativa (Rice) | Abundance altered | Plant defense, ROS accumulation | google.com |
| Energy metabolism proteins | Catharanthus roseus | Abundance altered | Energy production | google.com |
| Secondary metabolism proteins | Catharanthus roseus | Abundance altered | Alkaloid biosynthesis | google.com |
| Systemin (peptide) | Solanum lycopersicum (Tomato) | Highly induced | Defense signaling | thcfarmer.com |
| Lipoxygenase (LOX2) | Pogostemon cablin | Down-regulated (in PO-type) | Jasmonate biosynthesis | publications.gc.ca |
Metabolomic Investigations Metabolomics research aims to identify and quantify the complete set of metabolites within a biological sample. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to profile a wide range of chemical compounds. mdpi.comnih.gov
Metabolomic studies have shown that this compound and related jasmonates can significantly alter the metabolic profile of an organism. In walnuts subjected to cold stress, the concentration of endogenous this compound itself was observed to increase significantly, along with other metabolites like luteolin (B72000) and dopamine. nih.gov In 'Cabernet Gernischt' grapes, treatment with MDHJ led to a significant increase in the content of C6 compounds, which are key volatile aroma metabolites. mdpi.com Furthermore, broader studies on jasmonate elicitation have revealed shifts in various classes of secondary metabolites, including hydroxycinnamic acid derivatives, flavonoids, and, in Cannabis sativa, phytocannabinoids. d-nb.infonih.gov
Table 3: Examples of Metabolites Modulated by Jasmonate Treatment or Stress This table is interactive. You can sort and filter the data.
| Metabolite | Organism/System | Treatment/Condition | Regulation | Metabolite Class | Reference(s) |
|---|---|---|---|---|---|
| This compound | Juglans regia (Walnut) | Cold stress | Increased | Jasmonate | nih.gov |
| C6 compounds (e.g., hexanal) | Vitis vinifera (Grape) | This compound | Increased | Green Leaf Volatiles | mdpi.com |
| Luteolin | Juglans regia (Walnut) | Cold stress | Increased | Flavonoid | nih.gov |
| Dopamine | Juglans regia (Walnut) | Cold stress | Increased | Amine | nih.gov |
| Caffeoylquinic acids | Bidens pilosa | Methyl jasmonate | Differentially regulated | Hydroxycinnamic acid derivative | nih.gov |
Exogenous Application Methods in Experimental Design
The method of applying this compound in an experimental setting is a critical factor that can influence the observed outcomes. Researchers utilize several techniques to deliver the compound to the target organism or tissue, depending on the research question and the model system.
One of the most common methods for whole-plant studies is aqueous foliar spray . google.comgoogle.com In this technique, a solution of this compound, often with a surfactant or other adjuvants to ensure even coverage and absorption, is sprayed directly onto the plant's leaves until runoff. nih.govgoogle.com This method mimics potential agricultural applications and is effective for studying systemic responses in the plant.
Another approach involves application to the growth medium . google.com This can be done by drenching the soil or incorporating the compound into a hydroponic or solid culture medium. This method allows for uptake through the root system and can be useful for studying root-specific responses or the transport of the compound throughout the plant.
In in vitro studies , where plant cells, tissues, or organs are grown under sterile conditions, this compound is typically added directly to the culture medium. nih.govresearchgate.net This is a standard method for elicitation experiments in:
Cell suspension cultures : The compound is added to the liquid medium containing free-floating cells. researchgate.net
Hairy root cultures : MDHJ is incorporated into the liquid medium to stimulate metabolite production in the cultured roots. mdpi.com
Callus and organ cultures : The compound is added to the semi-solid agar (B569324) medium on which the tissues are grown. nih.gov
These controlled in vitro systems allow for precise study of cellular and molecular responses without the complexities of a whole-plant system. d-nb.info Across these methods, the formulation can vary, with this compound being prepared as a simple aqueous solution, an emulsion, or a suspension, sometimes including oils or binders to modify its delivery and stability. google.comgoogle.com
Future Research Directions and Open Questions in Methyl Dihydrojasmonate Studies
Elucidation of Novel Methyl Dihydrojasmonate Receptors
A primary open question in the field is the precise mechanism by which plant cells perceive this compound. For the jasmonate family, the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1) is a critical component of the known receptor complex. mdpi.com This receptor binds to the biologically active form, jasmonoyl-isoleucine (JA-Ile), initiating a signaling cascade that leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the activation of defense genes. mdpi.comnih.gov
However, it remains an area for future investigation whether MDHJ binds to the same COI1-JAZ co-receptor complex or interacts with novel, yet-to-be-identified receptors. Research into the closely related methyl jasmonate has shown that it can act on the same odorant receptors as synthetic insect repellents in certain insects, suggesting specific molecular interactions. researchgate.net Future studies should aim to:
Investigate the binding affinity of MDHJ and its stereoisomers to the known COI1 receptor.
Employ forward and reverse genetics approaches to screen for mutants that are insensitive to MDHJ, which could lead to the discovery of new receptor proteins.
Utilize structural biology to understand the specific interactions between MDHJ and its putative receptors, which could explain its distinct biological activities compared to other jasmonates.
Unraveling the Complexity of this compound-Mediated Signaling Networks
Upon perception, MDHJ is presumed to trigger a complex signaling network similar to that of other jasmonates. This network involves a sophisticated interplay of secondary messengers and downstream signaling components. Research on methyl jasmonate (MeJA) has established that its signaling in guard cells involves the production of reactive oxygen species (ROS) and nitric oxide (NO), which in turn lead to an increase in cytosolic calcium (Ca²⁺) concentrations. nih.gov These changes activate ion channels, leading to physiological responses like stomatal closure. nih.gov
The signaling pathway for MeJA is known to have significant crosstalk with other hormone pathways, particularly with abscisic acid (ABA). nih.gov Future research on MDHJ must focus on:
Determining whether MDHJ utilizes the same signaling intermediates as MeJA, including ROS, NO, and Ca²⁺.
Identifying the specific proteins, such as kinases and transcription factors, that are activated downstream of MDHJ perception. Studies on MeJA have implicated calcium-dependent protein kinases (CDPKs) as positive regulators in its signaling pathway. nih.gov
Mapping the crosstalk between the MDHJ signaling pathway and other phytohormone networks, such as those for auxins, ethylene (B1197577), and salicylic (B10762653) acid, to understand how the plant integrates various signals to produce a coordinated response. mdpi.compnas.org
Long-Distance Transport and Systemic Effects of this compound
The ability of jasmonates to act as systemic signals, where a local stimulus leads to a response in distant parts of the plant, is crucial for plant defense. pnas.orgnih.gov It has been proposed that methyl jasmonate (MeJA) can travel long distances through the phloem or as a volatile compound through the air to activate defenses in undamaged tissues. nih.govpnas.org Studies using labeled MeJA have provided direct evidence that it can be transported through the vascular system and metabolized into the active form, JA-Ile, in distal leaves, triggering the emission of defensive volatile organic compounds (VOCs). nih.gov
For this compound, several questions about its transport remain unanswered:
What are the primary modes of long-distance transport for MDHJ within the plant? Is it primarily moved through the xylem or phloem, or does its volatility play a more significant role in systemic signaling? nih.govmdpi.com
Is MDHJ transported in its original form, or is it converted to other jasmonate derivatives during transport or upon arrival at the target tissue? nih.gov
What role do lipid transfer proteins (LTPs) play in the vascular transport of MDHJ, a mechanism suggested for other jasmonates in response to stresses like salinity? nih.govmdpi.com
Answering these questions is essential for understanding how MDHJ coordinates whole-plant responses to both biotic and abiotic challenges.
Applications in Sustainable Agriculture and Plant Biotechnology utilizing this compound
The signaling properties of this compound make it a promising tool for sustainable agriculture and biotechnology. chemimpex.com Its ability to elicit plant defense responses and improve stress tolerance offers an alternative to conventional chemical treatments. nih.gov
Jasmonates are central to plant defense against insect herbivores and certain pathogens. pnas.orgfrontiersin.org Exogenous application of jasmonates can prime or directly induce the production of defensive compounds and proteins. mdpi.comresearchgate.net Research has shown that MDHJ can reduce leaf senescence and activate defense mechanisms in various plants, including roses and tomatoes. google.comgoogle.com
Future research in this area should focus on optimizing the application of MDHJ for crop protection. Key research goals include the broad application of MDHJ to enhance resistance across a wider range of crops and against various pests and diseases.
Table 1: Research Findings on Jasmonate-Induced Pest and Disease Resistance
| Crop/Plant | Pest/Pathogen | Jasmonate Compound | Observed Effects | Reference(s) |
| Populus alba var. pyramidalis | Anoplophora glabripennis (Asian Longhorned Beetle) | Methyl Jasmonate | Significantly decreased feeding and oviposition by adult beetles; increased levels of defensive enzymes like peroxidase (POD). | mdpi.com |
| Peach (Prunus persica) | Botrytis cinerea, Penicillium expansum | Methyl Jasmonate | Reduced incidence of postharvest diseases; increased activity of defense-related enzymes such as chitinase (B1577495) and peroxidase. | researchgate.net |
| Tomato (Solanum lycopersicum) | - | This compound | Activated proteinase inhibitors, a key component of anti-herbivore defense, to levels comparable to methyl jasmonate. | google.com |
| Arabidopsis | Botrytis cinerea (fungus) | Methyl Jasmonate (via overexpression of JMT gene) | Transgenic plants with elevated methyl jasmonate levels showed enhanced resistance to the fungal pathogen. | pnas.org |
| Arabidopsis | Bradysia impatiens (fungal gnat) | Methyl Jasmonate | Application of MeJA protected mutant plants deficient in jasmonate synthesis from insect attack, reducing mortality. | pnas.org |
Beyond biotic threats, MDHJ has significant potential for enhancing crop tolerance to abiotic stressors like drought, salinity, and extreme temperatures. google.comwipo.int Jasmonates are known to regulate physiological processes that are critical for surviving these conditions, such as stomatal closure to reduce water loss, maintenance of membrane stability, and upregulation of antioxidant systems to detoxify harmful ROS. nih.govnotulaebotanicae.rofrontiersin.org Patents have described methods for using MDHJ to improve seed germination and stress tolerance characteristics in resulting plants. google.comwipo.int
Future work should aim to translate these findings into practical agricultural strategies. Research priorities include investigating the molecular mechanisms behind MDHJ-induced tolerance and developing effective application methods for various crop systems.
Table 2: Research Findings on Jasmonate-Induced Abiotic Stress Tolerance
| Crop/Plant | Abiotic Stress | Jasmonate Compound | Observed Effects | Reference(s) |
| General | Drought, Salinity, etc. | This compound | Methods developed for seed treatment to improve germination and stress tolerance characteristics. | google.comwipo.int |
| Maize (Zea mays) | Water Stress | Methyl Jasmonate | Increased antioxidant activity and improved biochemical parameters under stress conditions. | nih.gov |
| Soybean (Glycine max) | Drought | Methyl Jasmonate | Increased drought tolerance and affected transpiration rates through stomatal closure. | nih.govnih.gov |
| Peach (Prunus persica) | Cold Stress | Methyl Jasmonate | Enhanced tolerance to chilling injury by boosting antioxidant defense mechanisms. | researchgate.net |
| Barley (Hordeum vulgare) | Water Stress | Methyl Jasmonate | Application helped alleviate the adverse effects of water deficit. | notulaebotanicae.ro |
| Rice (Oryza sativa) | Drought | Methyl Jasmonate | Treatment with MeJA increased drought tolerance. | nih.gov |
Modulating Post-Harvest Fruit Quality
Future research is poised to explore the application of this compound (MDJA) in agriculture, specifically for its potential to modulate and enhance the quality of fruit after harvesting. While much of the existing research has centered on the broader effects of methyl jasmonate (MeJA), a closely related phytohormone, recent studies have begun to distinguish the specific impacts of MDJA. researchgate.netnih.govsciopen.com
Exogenous application of jasmonates, including MeJA, has been shown to improve fruit quality by boosting antioxidant capacity, increasing phenolic content, extending shelf-life, and mitigating chilling injury in a variety of fruits. researchgate.netnih.gov These compounds can influence the pattern of volatile compounds and enhance the natural disease resistance of fruits against fungal pathogens after harvest. researchgate.netnih.gov
A notable study on Cabernet Gernischt grapes directly compared the effects of pre-harvest treatments with MeJA and MDJA on fruit quality. sciopen.com The findings revealed that both compounds significantly improved key quality indicators. sciopen.com Specifically, treatment with 5 mmol/L MDJA resulted in a notable increase in the mass of 100 berries, total sugar content, soluble solids, pH, total phenols, and total anthocyanins. sciopen.com Concurrently, it led to a reduction in titratable acid content, further enhancing the fruit's quality profile. sciopen.com These results suggest that MDJA could be a valuable tool for growers to improve the intrinsic qualities of fruit before it even enters the post-harvest stage.
The research highlights that MDJA can positively influence the accumulation of green leaf volatiles, which are crucial for the characteristic aroma of grape varieties like Cabernet Gernischt. sciopen.com This indicates a potential for MDJA not only to preserve but also to enhance the sensory attributes of fruits.
Table 1: Effects of Pre-Harvest this compound (MDJA) Treatment on Cabernet Gernischt Grape Quality
| Quality Parameter | Effect of MDJA Treatment (5 mmol/L) | Percentage Change vs. Control | Source |
| Mass of 100 Berries | Increased | +9.15% | sciopen.com |
| Total Sugar Content | Increased | +24.01% | sciopen.com |
| Soluble Solids Content | Increased | +24.41% | sciopen.com |
| pH | Increased | +8.30% | sciopen.com |
| Total Phenol Content | Increased | +69.21% | sciopen.com |
| Total Anthocyanin Content | Increased | +71.57% | sciopen.com |
| Titratable Acid Content | Decreased | -30.24% | sciopen.com |
Understanding Ecological Specificity and Broader Environmental Impacts
A thorough understanding of this compound's ecological footprint is crucial, particularly as its applications expand. Currently, it is registered for indoor use as an insect repellent specifically targeting ants. regulations.gov Due to this contained use pattern, environmental exposure is considered negligible. regulations.gov
From an environmental fate perspective, this compound is considered readily biodegradable, with studies showing 89% degradation in 28 days under aerobic conditions. chemicalbook.com However, it is also noted as being toxic to aquatic life, with potentially long-lasting effects, necessitating precautions to prevent its entry into drains and waterways. chemicalbook.comvigon.com Research on its removal in constructed wetlands indicates that aerobic biodegradation and plant uptake are significant pathways for its elimination from wastewater. mdpi.commdpi.com
The ecological specificity of this compound is multifaceted. While it functions as a repellent against certain insects like the southern house mosquito (Culex quinquefasciatus) and Aedes aegypti, its effects on non-target organisms are not uniformly negative. nih.gov For instance, research has demonstrated that it can be an attractant for beneficial predatory insects, such as the lady beetle Hippodamia variegata. plos.org This suggests a potential for use in integrated pest management strategies, where it could help attract natural enemies of pests. plos.org The compound is also a natural component of jasmine oil and is found in various plants. regulations.gov
Q & A
Q. What are the standard synthetic routes for producing methyl dihydrojasmonate (MDJ), and how do reaction conditions influence stereoisomer ratios?
MDJ is typically synthesized via condensation of 2-pentyl-2-cyclopentenone with dimethyl malonate, followed by decarboxylation. Key steps include alkali-catalyzed cyclization and isomerization using n-butanol. The stereoisomeric ratio (cis vs. trans) depends on catalysts and reaction parameters; for example, Pd/C-catalyzed hydrogenation increases cis-isomer content to ~35% . Methodological optimization involves GC-MS for isomer quantification and NMR to verify structural integrity .
Q. How can researchers validate the purity and structural identity of MDJ in experimental setups?
Analytical methods include:
- GC-MS : To confirm molecular weight (226.31 g/mol) and fragment patterns (e.g., base peak m/z 83) .
- ¹H/¹³C NMR : To resolve stereoisomers (e.g., cis-MDJ vs. trans-MDJ) via coupling constants and chemical shifts .
- FTIR : For functional group verification (e.g., C=O stretch at 1737 cm⁻¹) . Standard reference materials (≥96% purity, cis/trans mixtures) are commercially available for calibration .
Q. What are the established protocols for assessing MDJ’s effects on plant secondary metabolite biosynthesis?
- Dosage Optimization : MDJ is applied at 50–200 µM to cell cultures (e.g., Glycyrrhiza inflata or Paris polyphylla) to balance growth inhibition and metabolite induction .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to link MDJ-induced gene expression (e.g., terpenoid backbone biosynthesis genes) to metabolite profiles (e.g., polyphyllins) .
- Control Experiments : Compare with jasmonic acid or methyl jasmonate to evaluate MDJ’s cost-effectiveness and safety .
Advanced Research Questions
Q. How does MDJ’s stereochemistry influence its bioactivity in plant and insect systems?
- Plant Signaling : cis-MDJ shows higher affinity to jasmonate receptors (e.g., COI1-JAZ complexes), enhancing transcriptional activation of defense pathways .
- Insect Repellence : Both isomers activate the DEET-sensitive odorant receptor CquiOR136 in Culex quinquefasciatus, but cis-MDJ exhibits prolonged repellency (6+ hours) at 5% concentration .
- Methodological Note : Use enantioselective synthesis (e.g., Sharpless epoxidation) and chiral chromatography to isolate isomers for comparative bioassays .
Q. What experimental strategies resolve contradictions in MDJ’s dual role as a growth inhibitor and metabolic enhancer?
- Time-Course Studies : Monitor cell viability (e.g., MTT assay) and metabolite levels (e.g., ELISA for polyphyllins) at 24–72-hour intervals to identify non-toxic exposure windows .
- Dose-Response Modeling : Apply Hill equation or logistic regression to quantify EC₅₀ for growth inhibition vs. EC₉₀ for metabolite induction .
- Mechanistic Probes : Use jasmonate biosynthesis mutants (e.g., aos or opr3) to isolate MDJ-specific effects from endogenous JA signaling .
Q. How can researchers address challenges in MDJ delivery for in vivo cancer studies?
- Formulation Optimization : Encapsulate MDJ in biocompatible microemulsions (e.g., lecithin-based) to improve aqueous solubility and bioavailability .
- Targeted Delivery : Conjugate MDJ to glucose or folate to exploit cancer cell overexpression of GLUT1/FRα receptors .
- Toxicity Screening : Conduct OECD-compliant assays (e.g., Ames test, micronucleus assay) to validate safety prior to in vivo trials .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing MDJ’s dose-dependent effects?
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. 50–200 µM MDJ) for metabolite levels or gene expression .
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-omics datasets to identify key pathways (e.g., MEP pathway) .
- Machine Learning : Train random forest models on transcriptomic data to predict MDJ-responsive genes .
Q. How can researchers mitigate batch-to-batch variability in MDJ synthesis?
- Quality Control (QC) : Implement in-process checks (e.g., TLC for reaction progress) and final product validation via HPLC .
- Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) for reproducible hydrogenation outcomes .
- Standard Operating Procedures (SOPs) : Document reaction parameters (temperature, solvent ratios) to ensure consistency .
Data Contradictions and Solutions
Q. Why do some studies report MDJ as a potent repellent while others question its field efficacy?
- Lab vs. Field Conditions : MDJ’s volatility and UV sensitivity reduce longevity outdoors. Solutions include formulating slow-release emulsions or combining with UV stabilizers (e.g., avobenzone) .
- Species-Specific Responses : Screen multiple mosquito species (e.g., Aedes aegypti) using electrophysiology (e.g., SSR) to identify MDJ-sensitive populations .
Q. How to reconcile MDJ’s pro-apoptotic effects in cancer cells with its growth-promoting roles in plants?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
